molecular formula C15H16Cl2N4O B2588805 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 2034581-84-3

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2588805
CAS No.: 2034581-84-3
M. Wt: 339.22
InChI Key: JZMJYCGNDPKDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring and a urea moiety, which are known to interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea
  • Molecular Formula : C15H17Cl2N3O
  • Molecular Weight : 324.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This is particularly relevant for metalloproteins such as carbonic anhydrases, which are involved in various physiological processes .
  • Receptor Binding : The compound may also bind to G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways and leading to physiological responses such as inflammation modulation .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain urea derivatives can inhibit the activity of cyclooxygenases (COX), enzymes involved in the inflammatory response. The IC50 values for related compounds against COX-2 have been reported as low as 23.8 μM .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Urea derivatives have been evaluated against various bacterial strains, showing moderate antimicrobial effects with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for some derivatives .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The imidazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research on similar imidazole-containing compounds has indicated promising results in inhibiting tumor growth in vitro and in vivo .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Inhibition of Carbonic Anhydrase : A study demonstrated that imidazole derivatives significantly inhibited human carbonic anhydrase II (hCA II), with IC50 values in the nanomolar range. This suggests potential applications in treating conditions like glaucoma or edema .
  • Antimicrobial Efficacy : A series of urea derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds displaying significant antibacterial activity at concentrations lower than 250 μg/mL.

Data Summary Table

Activity Type IC50 / MIC Values Reference
COX-2 Inhibition23.8 μM
Antibacterial (S. aureus)MIC ~ 250 μg/mL
hCA II InhibitionNanomolar range
Anticancer ActivityVaries by compound

Properties

IUPAC Name

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMJYCGNDPKDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.